2-(2-Hydroxyethoxy)ethyl heptanoate

Description

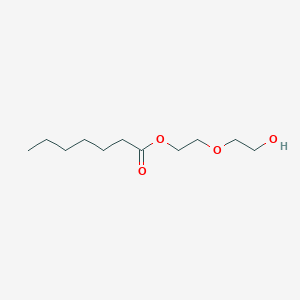

2-(2-Hydroxyethoxy)ethyl heptanoate is a synthetic ester derived from heptanoic acid and 2-(2-hydroxyethoxy)ethanol. This compound features a glycol ether moiety (2-hydroxyethoxy group) linked to an ethyl ester of heptanoic acid.

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-2-3-4-5-6-11(13)15-10-9-14-8-7-12/h12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVIZMGBVZZIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497543 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-25-3 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl heptanoate typically involves the esterification of heptanoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl heptanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and 2-(2-hydroxyethoxy)ethanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Heptanoic acid and 2-(2-hydroxyethoxy)ethanol.

Transesterification: Different esters and alcohols depending on the reactants used.

Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl heptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the formulation of biochemical assays and as a reagent in enzymatic reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl heptanoate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes. Its ester linkage can be hydrolyzed by esterases, releasing the active drug at the target site. The compound’s hydrophilic and lipophilic balance allows it to interact with both aqueous and lipid environments, enhancing its versatility in various applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(2-Hydroxyethoxy)ethyl heptanoate with structurally related esters:

Key Observations :

- Molecular Complexity: The target compound’s glycol ether group increases its hydrophilicity compared to simpler esters like ethyl heptanoate. This enhances miscibility with polar solvents, making it suitable for formulations requiring water compatibility .

- Boiling Points: Longer alkyl chains (e.g., phenethyl in 2-phenylethyl heptanoate) or halogenation (e.g., chloro group in ethyl-2,2-dimethyl-7-chloroheptanoate) elevate boiling points due to increased molecular weight and intermolecular forces .

- Applications: Structural modifications dictate usage. Ethyl heptanoate’s simple structure and fruity odor make it ideal for food flavoring, while phenylethyl derivatives are preferred in perfumery. The hydroxyethoxy group in the target compound may favor industrial or cosmetic applications .

Research Findings and Trends

- Flavor and Fragrance Industry: Ethyl heptanoate remains a staple due to its cost-effectiveness and GRAS (Generally Recognized As Safe) status, whereas phenylethyl esters cater to niche markets .

- Toxicity Studies : Glycol ether derivatives require rigorous exposure monitoring, as seen in occupational safety guidelines for DEGEE analogs .

Biological Activity

2-(2-Hydroxyethoxy)ethyl heptanoate (CAS No. 7735-25-3) is an ester compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including pharmacology and biotechnology.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H22O4

- Molecular Weight : 218.29 g/mol

The compound features a heptanoate group linked to a hydroxyethoxy moiety, contributing to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in lipid metabolism, potentially influencing inflammatory pathways and cardiovascular health.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit significant pharmacological effects, including:

Case Study 1: Anti-inflammatory Activity

In a study investigating the effects of sEH inhibitors on hypertensive models, compounds similar to this compound were shown to significantly reduce blood pressure and inflammation markers in spontaneously hypertensive rats. This suggests that further exploration of this compound could yield insights into its anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various alkyl esters revealed that compounds with longer carbon chains exhibited enhanced antimicrobial activity against Gram-positive bacteria. While specific data on this compound is lacking, its structural properties align with those of effective antimicrobial agents .

Pharmaceutical Industry

In pharmaceutical formulations, this compound could serve as a carrier or solvent for active ingredients, enhancing bioavailability and therapeutic efficacy. Its potential as an emulsifier in drug formulations may also be explored.

Cosmetic Industry

The compound's emollient properties make it suitable for cosmetic applications, improving skin feel and product stability. Its use in creams and lotions can enhance texture and spreadability, making it appealing for consumer products.

Agricultural Uses

As an ester derivative, this compound may be investigated for use in agricultural formulations to improve the efficacy of pesticides or herbicides through enhanced adhesion and distribution on plant surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.